molecular formula C16H19NO2 B2790235 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1022455-35-1

3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2790235
CAS No.: 1022455-35-1
M. Wt: 257.333
InChI Key: MOHNWBUNTHHROO-UHFFFAOYSA-N
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Description

3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is an organic compound characterized by its unique structure, which includes an acetylphenyl group attached to an amino group, and a dimethylcyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one typically involves the reaction of 4-acetylphenylamine with 5,5-dimethylcyclohex-2-en-1-one under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic addition of the amino group to the carbonyl group of the cyclohexenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Acetylphenyl)amino 2,2-Dimethylpropanoate
  • (E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one

Uniqueness

3-((4-Acetylphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an acetylphenyl group with a dimethylcyclohexene ring makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(4-acetylanilino)-5,5-dimethylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11(18)12-4-6-13(7-5-12)17-14-8-15(19)10-16(2,3)9-14/h4-8,17H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHNWBUNTHHROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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